molecular formula C17H15N5S B12272397 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12272397
M. Wt: 321.4 g/mol
InChI Key: IRFHIBCMIOVOSY-UHFFFAOYSA-N
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Description

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like chloroform, DMSO, ethyl acetate, and methanol, with temperatures carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, DMSO, ethyl acetate, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to dopamine and serotonin receptors, influencing neurotransmitter activity and exhibiting potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its hybrid structure, combining benzothiazole, piperazine, and pyridine rings. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H15N5S/c18-11-13-5-6-19-12-15(13)21-7-9-22(10-8-21)17-14-3-1-2-4-16(14)23-20-17/h1-6,12H,7-10H2

InChI Key

IRFHIBCMIOVOSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NSC4=CC=CC=C43

Origin of Product

United States

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